Ethyl 2-ethylacetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

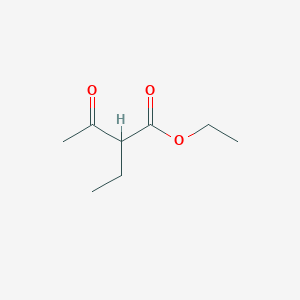

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862285 | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-97-6 | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl α-acetylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65CB79AQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-ethylacetoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethylacetoacetate is an organic compound belonging to the class of β-keto esters. It is recognized for its role as a versatile intermediate and building block in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] Its structure incorporates both a ketone and an ester functional group, providing multiple reaction sites. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols relevant to its synthesis and analysis, tailored for professionals in research and drug development. The compound is also utilized in the flavor and fragrance industry for its characteristic fruity aroma.[2]

Chemical Structure and Identifiers

This compound is structurally an ethyl ester of 2-ethylacetoacetic acid. The presence of a chiral center at the C2 position means it can exist as a racemate.

-

IUPAC Name: ethyl 2-ethyl-3-oxobutanoate

-

Synonyms: 2-Acetylbutyric Acid Ethyl Ester, 2-Ethylacetoacetic Acid Ethyl Ester, Ethyl 2-Acetylbutyrate

-

CAS Number: 607-97-6

-

Molecular Formula: C₈H₁₄O₃

-

SMILES: CCOC(=O)C(CC)C(C)=O

-

InChI Key: OKANYBNORCUPKZ-UHFFFAOYSA-N

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is sparingly soluble in water but soluble in common organic solvents.[2]

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 158.19 g/mol | [3] |

| Density | 0.981 g/mL at 25 °C | [3] |

| Boiling Point | 87-189 °C / 743 mmHg | [3] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |

| Refractive Index | 1.4180-1.4240 at 20 °C | [4] |

| pKa | 12.02 ± 0.46 (Predicted) | [2] |

Experimental Protocols

The synthesis of this compound is a two-step process. First, its precursor, ethyl acetoacetate (B1235776), is synthesized via a Claisen condensation. Second, the precursor is alkylated using an ethyl halide.

Synthesis of Ethyl Acetoacetate (Precursor)

This procedure follows the principles of the Claisen condensation of ethyl acetate (B1210297).[1][5]

Methodology:

-

Apparatus Setup: A three-neck round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus must be thoroughly dried to prevent moisture from interfering with the reaction.

-

Reagent Preparation: Sodium ethoxide is prepared in situ or used from a commercial source. To prepare it, add 0.1 moles of clean sodium metal pieces to 0.2 moles of absolute ethanol (B145695) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Once all the sodium has reacted to form sodium ethoxide, 0.2 moles of dry ethyl acetate is added dropwise from the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature, typically around 80-82 °C.[5]

-

Reflux: After the addition is complete, the mixture is refluxed for 2-3 hours to drive the reaction to completion.[5]

-

Work-up: The reaction mixture is cooled to room temperature and then neutralized by the slow addition of a dilute acid, such as 10% sulfuric acid or acetic acid, until it is slightly acidic.

-

Extraction: The aqueous layer is saturated with sodium chloride to reduce the solubility of the ester. The organic layer containing ethyl acetoacetate is separated. The aqueous layer is extracted two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄). The solvent is then removed using a rotary evaporator. The crude ethyl acetoacetate is purified by vacuum distillation.

Synthesis of this compound (Alkylation)

This protocol is based on the standard procedure for the alkylation of β-keto esters.[6][7]

Methodology:

-

Enolate Formation: In a dry three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of sodium in 2.5 L of absolute ethanol to prepare sodium ethoxide. After the sodium has completely dissolved, add 5 moles of ethyl acetoacetate.[6]

-

Alkylation Reaction: To the resulting solution of the ethyl acetoacetate enolate, add 5.5 moles of an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise. The reaction is an Sₙ2 process and is typically exothermic.[7][8] Maintain the temperature with a water bath if necessary.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (which can be monitored by TLC). A precipitate of sodium halide will form.[6]

-

Work-up: Cool the reaction mixture. The bulk of the ethanol is removed by distillation. The remaining residue is treated with water to dissolve the sodium bromide precipitate.

-

Extraction: The product, this compound, is separated as an oily layer. The aqueous layer is extracted with diethyl ether to recover any dissolved product.

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure.

Analytical Characterization: ¹H NMR Spectroscopy

The structure of this compound can be confirmed using ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: A small sample of the purified product is dissolved in a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 90 MHz or higher).

-

Expected Spectrum: The spectrum will show characteristic signals corresponding to the different proton environments in the molecule. Key chemical shifts (ppm) in CDCl₃ are approximately: 4.20 (q, 2H, -OCH₂ CH₃), 3.34 (t, 1H, -COCH (CH₂CH₃)CO-), 2.23 (s, 3H, -COCH₃ ), 1.88 (q, 2H, -CHCH₂ CH₃), 1.28 (t, 3H, -OCH₂CH₃ ), and 0.94 (t, 3H, -CHCH₂CH₃ ).[2]

Logical Synthesis Workflow

The following diagram illustrates the logical progression from the starting materials to the final product, this compound.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. This compound(607-97-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(607-97-6) IR Spectrum [chemicalbook.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Ethyl 2-ethylacetoacetate (CAS: 607-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethylacetoacetate, a derivative of ethyl acetoacetate (B1235776), is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and key applications in the synthesis of biologically active molecules. Its role as a precursor in multicomponent reactions like the Biginelli and Hantzsch syntheses, leading to the formation of pharmacologically relevant scaffolds, is highlighted. Furthermore, this guide explores the emerging biological activities of its derivatives, including antiplatelet and anti-biofilm properties, underscoring its potential in drug discovery and development.

Chemical Properties and Data

This compound is a colorless liquid with a fruity odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 607-97-6 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 87-189 °C at 743 mmHg | |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.421 | |

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of ethyl acetoacetate. This reaction, a cornerstone of malonic ester and acetoacetic ester syntheses, involves the deprotonation of the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an ethyl halide.

Experimental Protocol: Alkylation of Ethyl Acetoacetate

This protocol is adapted from the well-established procedure for the synthesis of ethyl n-butylacetoacetate and can be directly applied for the synthesis of this compound by substituting the alkyl halide.

Materials:

-

Ethyl acetoacetate

-

Absolute Ethanol (B145695)

-

Sodium metal

-

Ethyl bromide or Ethyl iodide

-

50% Acetic acid

-

Calcium chloride (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

Alkylation: Gently heat the solution to reflux and add ethyl bromide or ethyl iodide (1.1 equivalents) dropwise over a period of 1-2 hours. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper (approximately 6-10 hours).

-

Work-up: After cooling, filter the reaction mixture to remove the sodium halide precipitate. Wash the precipitate with a small amount of absolute ethanol and combine the filtrates.

-

Isolation: Remove the ethanol by distillation. The crude this compound can be purified by vacuum distillation.

Logical Workflow for the Synthesis:

References

Physical properties of Ethyl 2-ethylacetoacetate (boiling point, density)

An In-depth Technical Guide on the Physical Properties of Ethyl 2-ethylacetoacetate

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a colorless to almost colorless clear liquid. It is also known by other names such as 2-Acetylbutyric Acid Ethyl Ester and Ethyl 2-Acetylbutyrate. A summary of its key physical properties is presented in the table below.

Data Summary

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 190 °C | Atmospheric Pressure | |

| 187-189 °C | 743 mmHg | [1] | |

| 87-189 °C | 743 mmHg | [2] | |

| 83-85 °C | 10 mmHg | [3] | |

| Density | 0.981 g/mL | at 25 °C | [1][2] |

| 1.009 g/mL | Not Specified | [3] | |

| Specific Gravity | 0.98 | 20/20 °C | |

| Molecular Formula | C₈H₁₄O₃ | [3][4] | |

| Molecular Weight | 158.19 g/mol | [4] | |

| Refractive Index | 1.42 | at 20 °C | |

| 1.421 | at 20 °C | [2] | |

| 1.422 | at 20 °C | [3] | |

| Flash Point | 69 °C | ||

| 77 °C (170 °F) | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For precise determination, especially for compounds that may decompose at high temperatures, vacuum distillation is often employed.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer port

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum pump and manometer

-

Boiling chips or magnetic stirrer

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

If performing a vacuum distillation, the vacuum pump is connected and the system is evacuated to the desired pressure (e.g., 10 mmHg).

-

The sample is gradually heated using the heating mantle.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5]

Apparatus:

-

Electronic balance (analytical grade)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.

-

A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[5][6]

-

The temperature of the liquid is recorded, as density is temperature-dependent. For high precision, the measurement should be performed at a controlled temperature, such as 25 °C.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's density.

Caption: Logical workflow for the experimental determination of a liquid's density.

References

Ethyl 2-ethylacetoacetate synthesis from ethyl acetoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound from ethyl acetoacetate (B1235776). It covers the underlying reaction mechanism, a detailed experimental protocol, and quantitative data pertinent to the synthesis and characterization of the product.

Reaction Overview

The synthesis of this compound from ethyl acetoacetate is a classic example of the acetoacetic ester synthesis, a powerful method for forming carbon-carbon bonds.[1] The process involves the alkylation of an enolate ion.[2][3] Specifically, the α-hydrogen of ethyl acetoacetate is removed by a strong base to form a nucleophilic enolate, which then reacts with an ethyl halide via an SN2 reaction to yield the final product.[3][4]

The overall transformation is as follows:

CH₃COCH₂COOC₂H₅ + NaOC₂H₅ → [CH₃COCHCOOC₂H₅]⁻Na⁺ + C₂H₅OH [CH₃COCHCOOC₂H₅]⁻Na⁺ + C₂H₅X → CH₃COCH(C₂H₅)COOC₂H₅ + NaX (where X = Cl, Br, I)

Reaction Mechanism and Pathways

The synthesis proceeds in two primary stages: enolate formation and alkylation. A competing O-alkylation reaction can also occur.

Step 1: Enolate Formation

Ethyl acetoacetate possesses acidic α-hydrogens (pKa ≈ 11) located on the methylene (B1212753) group flanked by two carbonyl groups.[1][5] A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate this α-carbon, resulting in the formation of a resonance-stabilized enolate ion.[5][6] Using the corresponding alkoxide as the base is crucial to prevent transesterification side reactions.[7]

Step 2: C-Alkylation (SN2 Reaction)

The resulting enolate is a potent nucleophile that attacks an electrophilic ethyl halide, such as ethyl bromide or ethyl iodide.[8][9] This occurs via an SN2 mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position.[3][4] Primary alkyl halides are preferred for this reaction, as secondary and tertiary halides can lead to poor yields or competing elimination reactions.[3][4]

Competing Pathway: O-Alkylation

The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen.[8] Consequently, O-alkylation can occur, leading to the formation of an ether byproduct. The ratio of C-alkylation to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the leaving group on the alkyl halide.[8]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate (EAA)

-

Absolute Ethanol

-

Sodium metal (Na)

-

Ethyl bromide (EtBr) or Ethyl iodide (EtI)

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of clean sodium metal in an excess of absolute ethanol. The reaction is exothermic and produces hydrogen gas; proper precautions must be taken. The reaction is complete when all the sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate dropwise to the cooled solution with continuous stirring. The formation of the sodium salt of ethyl acetoacetate may result in the formation of a precipitate. Allow the mixture to stir for approximately one hour.[5][6]

-

Alkylation: To the stirred solution of the enolate, add an equimolar amount of ethyl bromide or ethyl iodide dropwise. After the addition is complete, reflux the mixture gently for 2-3 hours to ensure the reaction goes to completion.[9]

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Acidify the aqueous layer with dilute HCl to neutralize any unreacted base. Separate the organic layer.

-

Purification: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[10]

Quantitative Data

Physical and Chemical Properties

The following table summarizes key properties of the final product, this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [11][12] |

| Molecular Weight | 158.19 g/mol | [13] |

| Appearance | Clear, colorless liquid | [11] |

| Density | 0.981 g/mL at 25 °C | [13] |

| Boiling Point | 187-189 °C / 743 mmHg | [13] |

| Refractive Index (n20/D) | 1.4180 - 1.4240 | [11][13] |

| Flash Point | 69 °C (156 °F) | [13] |

| CAS Number | 607-97-6 | [12][13] |

Influence of Halide on C- vs. O-Alkylation

The choice of the leaving group on the ethyl halide significantly impacts the ratio of the desired C-alkylated product to the O-alkylated byproduct.

| Ethyl Halide (C₂H₅X) | C-Alkylation Product (%) | O-Alkylation Product (%) |

| Ethyl Chloride (X=Cl) | 32% | 60% |

| Ethyl Bromide (X=Br) | 38% | 39% |

| Ethyl Iodide (X=I) | 71% | 13% |

| Data sourced from a computational study at the B3LYP/6-311+G(d,p) level of theory.[8] |

This data suggests that ethyl iodide is the superior reagent for maximizing the yield of the desired C-alkylated product, this compound.[8]

Spectroscopic Data

Spectroscopic methods are essential for confirming the structure of the final product.

| ¹H NMR Data (Chemical Shift, δ) | |

| Proton Assignment | δ (ppm) |

| -O-CH₂-CH₃ | 4.199 |

| -COCH(CH₂CH₃)- | 3.336 |

| -CO-CH₃ | 2.225 |

| -COCH(CH₂CH₃)- | 1.88 |

| -O-CH₂-CH₃ | 1.278 |

| -COCH(CH₂CH₃)- | 0.94 |

| Data obtained for this compound.[14] |

References

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brahmanandcollege.org.in [brahmanandcollege.org.in]

- 7. Formation of acetoaceticester by the reaction of sodium class 12 chemistry CBSE [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. scbt.com [scbt.com]

- 13. This compound 90 607-97-6 [sigmaaldrich.com]

- 14. This compound(607-97-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Data for Ethyl 2-Ethylacetoacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for ethyl 2-ethylacetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methods.

Introduction

This compound is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group. This structural arrangement leads to interesting chemical properties, including keto-enol tautomerism. Spectroscopic techniques such as NMR and IR are indispensable for the structural elucidation and characterization of such molecules. This guide presents the key spectroscopic data for this compound in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the data relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₂- (ester ethyl) | ~4.19 | Quartet | 7.1 |

| -CH- (chiral center) | ~3.34 | Triplet | 7.3 |

| -CH₃ (acetyl) | ~2.23 | Singlet | - |

| -CH₂- (ethyl group) | ~1.88 | Quintet | 7.3 |

| -CH₃ (ester ethyl) | ~1.28 | Triplet | 7.1 |

| -CH₃ (ethyl group) | ~0.94 | Triplet | 7.3 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the limited availability of fully authenticated public spectra, the following data is a representative compilation based on spectral database information and analysis of structurally similar compounds.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Ketone) | ~203 |

| C=O (Ester) | ~170 |

| -CH- (chiral center) | ~57 |

| -CH₂- (ester ethyl) | ~61 |

| -CH₃ (acetyl) | ~29 |

| -CH₂- (ethyl group) | ~24 |

| -CH₃ (ester ethyl) | ~14 |

| -CH₃ (ethyl group) | ~12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its ester and ketone functional groups, as well as C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, a thin film is prepared for analysis.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The prepared sample is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Data Relationship

The following diagram illustrates the correlation between the structure of this compound and its key spectroscopic signals.

Caption: Correlation of this compound structure with its NMR and IR data.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 2-ethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, stereochemistry, and the physicochemical properties of molecules. This technical guide provides a comprehensive examination of the keto-enol tautomerism in ethyl 2-ethylacetoacetate, an α-substituted β-ketoester. While this class of compounds predominantly exists in the keto form, the presence of the enol tautomer is crucial for its reactivity, particularly in enolate formation. This document details the underlying principles of this tautomeric equilibrium, the influence of solvent and temperature, and presents methodologies for its quantitative analysis. Due to the scarcity of published, specific quantitative data for this compound, this guide utilizes data from the parent compound, ethyl acetoacetate, to illustrate the principles and expected trends. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and the classical bromination method are provided, alongside visualizations of the tautomeric mechanism and experimental workflows.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] These two forms are tautomers, which are constitutional isomers that readily interconvert. The interconversion involves the movement of a proton and the shifting of bonding electrons.

For a β-dicarbonyl compound like this compound, the equilibrium lies between the diketo form and the enol form. The α-hydrogen in the keto form is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity facilitates the formation of the enol tautomer.

The enol form is stabilized by the formation of a conjugated π-system and, in the case of β-dicarbonyls, by intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen, forming a stable six-membered ring-like structure.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound is depicted below:

References

An In-depth Technical Guide on the Solubility of Ethyl 2-ethylacetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 2-ethylacetoacetate, a key intermediate in various chemical syntheses. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in common organic solvents remains largely unavailable in the public domain. This document summarizes the existing qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of a liquid compound like this compound in organic solvents. Furthermore, a logical workflow for this experimental determination is presented visually using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to systematically determine its solubility for various applications.

Introduction to this compound

This compound (CAS No. 607-97-6) is a colorless liquid with a fruity odor.[1][2] Its chemical structure, featuring both a keto and an ester functional group, makes it a versatile building block in organic synthesis.[1] It is utilized in the production of a variety of compounds, including pharmaceuticals and fragrances.[1] Understanding its solubility in different organic solvents is crucial for reaction engineering, process design, purification, and formulation development.

Solubility of this compound: A Qualitative Overview

A thorough review of available literature indicates a lack of specific quantitative solubility data (e.g., in g/100mL or as a mole fraction) for this compound in a range of organic solvents. The information is primarily qualitative, as summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent Family | General Solubility Description | Specific Solvents Mentioned | Citation(s) |

| Organic Solvents (General) | Generally described as soluble. | Not specified | [1][2] |

| Alcohols | Soluble. | Methanol (Slightly) | [3] |

| Halogenated Solvents | Slightly soluble. | Chloroform | [3] |

| Water | Sparingly soluble to slightly soluble. | - | [1][2] |

It is important to note that terms like "soluble" and "slightly soluble" are not standardized and can vary in their quantitative meaning. Therefore, for any application requiring precise knowledge of solubility, experimental determination is essential.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a generalized and robust methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in the solvent phase.

3.1. Objective

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature and atmospheric pressure.

3.2. Materials

-

This compound (high purity, >95%)[4]

-

Selected organic solvent (high purity, anhydrous grade recommended)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled environment (e.g., isothermal shaker, water bath, or incubator)

-

Calibrated thermometers or temperature probes

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.3. Procedure

3.3.1. Preparation of Standard Solutions for Calibration

-

Prepare a stock solution of a known concentration of this compound in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These standards should bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (response vs. concentration).

3.3.2. Sample Preparation and Equilibration

-

In a series of sealed vials, add a known volume or mass of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct second liquid phase (the undissolved solute) is necessary to ensure saturation.

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. The time required for equilibration should be determined empirically; 24 to 72 hours is a typical range. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration does not change significantly over time.

3.3.3. Sample Collection and Analysis

-

Once equilibrium is reached, stop the agitation and allow the two liquid phases to separate completely while maintaining the experimental temperature.

-

Carefully withdraw a sample from the solvent-rich phase (the supernatant) using a syringe. Avoid disturbing the interface or drawing any of the undissolved solute phase.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any microdroplets of the undissolved solute.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the calibrated analytical instrument to determine the concentration of this compound.

3.4. Calculation of Solubility

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction (χ).

-

Repeat the experiment multiple times (at least in triplicate) to ensure the reproducibility of the results and calculate the mean and standard deviation.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow.

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

Conclusion

References

An In-depth Technical Guide to Ethyl 2-ethylacetoacetate and its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of Ethyl 2-ethylacetoacetate, a versatile building block in organic synthesis. Below, we explore its various synonyms, physicochemical properties, spectral data, and key synthetic applications, complete with detailed experimental protocols and workflow visualizations.

Nomenclature and Identification: Unraveling the Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for efficient literature searches and procurement. The primary identifier for this compound is its CAS Registry Number: 607-97-6 .

| Type of Name | Synonym |

| IUPAC Name | ethyl 2-ethyl-3-oxobutanoate |

| Common Names | This compound, 2-Ethylacetoacetic acid ethyl ester, Ethyl α-ethylacetoacetate |

| Other Systematic Names | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester, Ethyl 2-acetylbutyrate |

| Trade/Catalog Names | Ethyl ethylacetoacetate |

Physicochemical and Spectroscopic Data

Accurate physical and spectral data are essential for reaction planning, monitoring, and product characterization. The following tables summarize the key properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 187-189 °C at 743 mmHg | [1] |

| Density | 0.981 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.421 | [1] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). |

Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 4.199 | Quartet (q) | 2H | -O-CH₂ -CH₃ | 7.1 Hz |

| 3.336 | Triplet (t) | 1H | -CO-CH (CH₂CH₃)-CO- | 7.3 Hz |

| 2.225 | Singlet (s) | 3H | -CO-CH₃ | |

| 1.88 | Multiplet (m) | 2H | -CH-CH₂ -CH₃ | |

| 1.278 | Triplet (t) | 3H | -O-CH₂-CH₃ | 7.1 Hz |

| 0.94 | Triplet (t) | 3H | -CH-CH₂-CH₃ |

Note: The data is based on a 90 MHz spectrum in CDCl₃. Slight variations in chemical shifts and coupling constants can occur depending on the solvent and spectrometer frequency.[2]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 203.5 | C =O (ketone) |

| 170.1 | C =O (ester) |

| 61.2 | -O-C H₂-CH₃ |

| 58.9 | -CO-C H(CH₂CH₃)-CO- |

| 29.1 | -CO-C H₃ |

| 24.8 | -CH-C H₂-CH₃ |

| 14.1 | -O-CH₂-C H₃ |

| 11.8 | -CH-CH₂-C H₃ |

Note: The assignments are based on typical chemical shift ranges for the respective functional groups.[3][4]

Experimental Protocols for Synthetic Applications

This compound is a valuable precursor in various organic syntheses. Below are detailed protocols for key transformations.

Synthesis of 2-Alkylidenetetrahydrofurans

This protocol is based on the cyclization of the dianion of this compound with a dihaloalkane.[5][6]

Materials:

-

This compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a 2.0 M solution of LDA (22 mmol, 11 mL) to the cold THF.

-

To this solution, add a solution of this compound (10 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

-

Add a solution of 1-bromo-2-chloroethane (11 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-alkylidenetetrahydrofuran.

Synthesis of Diphenyllead(IV) Pyrazolonates

This procedure outlines the cyclization of a thiosemicarbazone derived from this compound in the presence of a diphenyllead(IV) salt.

Materials:

-

This compound

-

Diphenyllead(IV) acetate

-

Methanol

-

Glacial acetic acid

Procedure:

-

Synthesis of the Thiosemicarbazone:

-

In a round-bottom flask, dissolve this compound (10 mmol, 1.58 g) in methanol (20 mL).

-

Add thiosemicarbazide (10 mmol, 0.91 g) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold methanol and dry.

-

-

Synthesis of the Diphenyllead(IV) Pyrazolonate:

-

In a separate flask, dissolve the synthesized thiosemicarbazone (5 mmol) in warm methanol (30 mL).

-

To this solution, add a solution of diphenyllead(IV) acetate (5 mmol) in methanol (20 mL).

-

Reflux the resulting mixture for 6 hours.

-

Cool the reaction to room temperature. The diphenyllead(IV) pyrazolon-ate complex will precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Visualizing Synthetic Workflows

Graphviz diagrams are excellent tools for visualizing logical relationships and experimental workflows. Below is a representation of a general synthetic workflow utilizing this compound.

Caption: A generalized workflow for the synthesis of substituted ketones from this compound.

This guide provides a foundational understanding of this compound for its effective application in research and development. For further details on specific reaction mechanisms and applications, consulting the primary literature is recommended.

References

The Genesis of a Cornerstone Synthesis: An In-depth Technical Guide to the Discovery and History of Acetoacetic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The acetoacetic ester synthesis, a foundational carbon-carbon bond-forming reaction in organic chemistry, has been a staple for the construction of ketones and other key synthetic intermediates for over a century and a half. This technical guide delves into the seminal discoveries and historical development of this vital reaction, providing a detailed look at the original experimental protocols and the evolution of its mechanistic understanding. The information presented herein is curated for researchers, scientists, and drug development professionals who rely on a deep understanding of classical organic reactions for modern innovation.

I. The Dawn of a New Synthesis: From "Ethyl Diacetic Acid" to Acetoacetic Ester

The journey of the acetoacetic ester synthesis begins in the mid-19th century, a period of fervent discovery in organic chemistry. The initial breakthrough can be attributed to the German chemist Johann Georg Anton Geuther . In 1863 , while investigating the reaction of sodium metal with ethyl acetate (B1210297), Geuther observed the formation of a new sodium salt and the evolution of hydrogen gas. Upon acidification of this salt, he isolated an oily substance which he named "ethyl diacetic acid." His work, published in Annalen der Chemie und Pharmacie, laid the groundwork for what would become a cornerstone of organic synthesis.

A few years later, in 1866 , the English chemists Edward Frankland and B. F. Duppa independently reported similar findings. Their research, also published in Annalen der Chemie und Pharmacie, was crucial in elucidating the structure of Geuther's "ethyl diacetic acid." Through careful elemental analysis and derivatization, they proposed the correct keto-ester structure and renamed the compound "acetoacetic ether" or "ethyl acetoacetate (B1235776)." They also demonstrated the synthetic utility of this new compound by reacting its sodium salt with alkyl iodides, achieving the first alkylations of the acetoacetic ester.

Key Historical Milestones in the Discovery of Acetoacetic Ester

| Year | Scientist(s) | Key Contribution | Original Publication |

| 1863 | Johann Georg Anton Geuther | First synthesis of ethyl acetoacetate from ethyl acetate and sodium. | Annalen der Chemie und Pharmacie |

| 1866 | Edward Frankland & B. F. Duppa | Correct structural elucidation of ethyl acetoacetate and first demonstration of its alkylation. | Annalen der Chemie und Pharmacie |

| 1877 | Johannes Wislicenus | Demonstrated the stepwise nature of dialkylation of ethyl acetoacetate. | Annalen der Chemie |

| 1887 | Ludwig Claisen | Established the use of sodium ethoxide as the base and proposed an early mechanism for the condensation. | Berichte der deutschen chemischen Gesellschaft |

II. Early Experimental Protocols: A Glimpse into 19th-Century Synthesis

To fully appreciate the ingenuity of these early chemists, it is essential to examine their experimental methods. These protocols, extracted and interpreted from their original publications, highlight the techniques and analytical methods of the era, which relied heavily on distillation, crystallization, and elemental analysis.

A. Geuther's Synthesis of Ethyl Acetoacetate (1863)

Objective: To prepare "ethyl diacetic acid" from ethyl acetate and sodium.

Methodology:

-

Reaction Setup: Dry ethyl acetate was placed in a flask fitted with a reflux condenser.

-

Addition of Sodium: Small, freshly cut pieces of sodium metal were gradually added to the ethyl acetate.

-

Reaction: The mixture was heated, leading to a vigorous reaction with the evolution of hydrogen gas. The reaction was continued until all the sodium had reacted.

-

Isolation of the Sodium Salt: Upon cooling, a solid mass of the sodium salt of ethyl acetoacetate precipitated.

-

Acidification and Extraction: The solid was dissolved in water, and the solution was acidified with a mineral acid (e.g., sulfuric acid). The liberated oily "ethyl diacetic acid" was then extracted with diethyl ether.

-

Purification: The ether extract was dried over anhydrous calcium chloride and the ether was removed by distillation. The crude product was then purified by fractional distillation.

Quantitative Data (Illustrative):

-

Reactants: Specific quantities were often described in relative terms (e.g., "a considerable quantity of sodium").

-

Yield: Yields were often not reported in the modern sense but were described qualitatively (e.g., "a good quantity of the oil was obtained").

B. Frankland and Duppa's Alkylation of Ethyl Acetoacetate (1866)

Objective: To prepare mono- and dialkylated derivatives of ethyl acetoacetate.

Methodology:

-

Formation of the Sodium Salt: The sodium salt of ethyl acetoacetate was prepared as described by Geuther.

-

Alkylation: The dry sodium salt was treated with an alkyl iodide (e.g., ethyl iodide).

-

Reaction: The mixture was heated in a sealed tube or under reflux.

-

Workup: After the reaction, the mixture was distilled to remove unreacted alkyl iodide. The residue was then treated with water to dissolve the sodium iodide byproduct.

-

Isolation and Purification: The oily layer containing the alkylated acetoacetic ester was separated, dried, and purified by fractional distillation.

Quantitative Data (Illustrative):

-

Stoichiometry: The ratio of the sodium salt to the alkyl iodide was varied to obtain mono- or dialkylated products.

-

Characterization: The identity of the products was confirmed by elemental analysis (combustion analysis to determine the percentage of carbon and hydrogen) and by determining their boiling points.

III. The Evolution of Mechanistic Understanding

The early pioneers of the acetoacetic ester synthesis laid the empirical foundation, but the understanding of the reaction mechanism evolved over several decades.

A. Early Mechanistic Proposals

Initially, the reaction was understood in the context of the prevailing "type theory." It was Claisen who, in 1887, made a significant conceptual leap. He proposed that sodium ethoxide, formed in situ from sodium and ethanol (B145695) present as an impurity in ethyl acetate, was the true reactive species, acting as a condensing agent. His proposed mechanism, while not fully accurate by modern standards, correctly identified the crucial role of the base in deprotonating the ethyl acetate.

B. The Modern Mechanistic View

The currently accepted mechanism, involving the formation of a resonance-stabilized enolate ion, was the result of the work of many chemists in the late 19th and early 20th centuries. This modern understanding provides a clear framework for the key steps of the synthesis:

-

Enolate Formation: A base, typically the alkoxide corresponding to the ester's alcohol component (to avoid transesterification), removes the acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack (Alkylation): The enolate anion acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. Upon gentle heating, this β-keto acid readily undergoes decarboxylation to yield the final ketone product.

IV. Visualizing the Core Concepts

To further elucidate the historical and chemical principles, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.

Caption: Timeline of key discoveries in acetoacetic ester synthesis.

Caption: General workflow of the acetoacetic ester synthesis.

V. Conclusion: A Legacy of Innovation

The discovery and development of the acetoacetic ester synthesis represent a paradigm of scientific progress, moving from serendipitous observation to a deep mechanistic understanding and broad synthetic application. The foundational work of Geuther, Frankland, Duppa, Wislicenus, and Claisen, conducted with the experimental tools and theoretical frameworks of their time, provided the chemical community with a robust and versatile method for constructing complex organic molecules. For today's researchers, a thorough understanding of the history and fundamental principles of this classic reaction remains an invaluable asset in the design and execution of modern synthetic strategies, particularly in the realm of drug discovery and development where the efficient synthesis of ketone-containing scaffolds is often paramount.

Role of Ethyl 2-ethylacetoacetate as a building block in organic synthesis

An In-depth Technical Guide to Ethyl Acetoacetate (B1235776) as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate (EAA) and its α-substituted derivatives, such as ethyl 2-ethylacetoacetate, are cornerstone reagents in organic synthesis. Their value stems from a unique trifunctional nature, possessing an ester, a ketone, and, most importantly, an active methylene (B1212753) group. This guide explores the core reactivity of EAA and its role as a versatile precursor for synthesizing a diverse array of acyclic and heterocyclic compounds, which are pivotal in pharmaceutical and agrochemical development.

Core Reactivity: The Active Methylene Group

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of ethyl acetoacetate exhibit significant acidity (pKa ≈ 11). This is due to the resonance stabilization of the resulting carbanion, known as an enolate. This enolate is a potent carbon nucleophile and the key to EAA's synthetic utility.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-Ethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing ethyl 2-ethylacetoacetate as a key building block. This versatile β-ketoester allows for the introduction of an ethyl group at a key position in the resulting heterocyclic scaffold, offering a pathway to novel derivatives for applications in medicinal chemistry and materials science. The protocols outlined below cover the synthesis of pyrimidine-thiones, pyrazolones, and coumarins, providing general workflows, specific reaction conditions, and expected outcomes.

Synthesis of Tetrahydropyrimidine-thiones via Biginelli-type Condensation

The Biginelli reaction is a one-pot cyclocondensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By substituting the standard ethyl acetoacetate (B1235776) with this compound, novel 5-ethyl-dihydropyrimidinones or their thio-analogs can be synthesized. These compounds are of significant interest due to their wide range of pharmacological activities.

Reaction Pathway: Biginelli-type Synthesis of Pyrimidine-thiones

The following diagram illustrates the three-component condensation reaction to form a substituted tetrahydropyrimidine-thione.

Application Notes and Protocols: Alkylation Reactions of Ethyl 2-Ethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis. Ethyl 2-ethylacetoacetate, a monosubstituted β-keto ester, serves as a valuable precursor for the synthesis of α,α-disubstituted ketones. This process, an extension of the classical acetoacetic ester synthesis, allows for the introduction of a second, different alkyl group at the α-position, leading to the formation of unsymmetrical ketones.[1] These ketones are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The reaction proceeds via the deprotonation of the remaining acidic α-hydrogen of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield a dialkylated β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate afford the final ketone product.[2][3] Careful selection of the base and alkylating agent is crucial for achieving high yields and preventing side reactions.

Applications in Research and Drug Development

The synthesis of unsymmetrical ketones via the alkylation of this compound is a versatile tool in medicinal chemistry and drug discovery. The resulting ketone moieties can be found in the core structures of various therapeutic agents or can serve as key intermediates for their synthesis. For instance, substituted ketones are precursors to heterocycles, which are prevalent in many drug classes. The ability to introduce diverse alkyl groups allows for the creation of compound libraries for screening and lead optimization. While direct applications are vast and varied, the fundamental transformation enables the construction of complex carbon skeletons necessary for novel drug candidates.

Reaction Mechanism and Workflow

The overall transformation from this compound to an unsymmetrical ketone involves a three-step sequence: enolate formation, alkylation, and a final hydrolysis and decarboxylation step.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of unsymmetrical ketones.

Detailed Reaction Mechanism

Caption: Detailed mechanism of the alkylation and subsequent conversion.

Data Presentation: Alkylation of Ethyl Acetoacetate (B1235776) Derivatives

The following table summarizes yields for the dialkylation of ethyl acetoacetate, which provides a reasonable expectation for the alkylation of this compound with a second alkyl halide. The synthesis of 3-methyl-2-pentanone (B1360105), for example, involves the sequential ethylation and methylation of ethyl acetoacetate.

| Starting Material | Alkylating Agent 1 (R-X) | Alkylating Agent 2 (R'-X) | Product | Yield (%) |

| Ethyl Acetoacetate | Ethyl Bromide | Methyl Iodide | 3-Methyl-2-pentanone | Not specified |

| Ethyl Acetoacetate | n-Propyl Bromide | - | Ethyl 2-acetylpentanoate | 63%[4] |

| Ethyl Acetoacetate | Isopropyl Bromide | - | Ethyl 2-acetyl-3-methylbutanoate | 61.8%[4] |

| Ethyl α-ethylacetoacetate | Benzyl Chloride | - | Ethyl α-ethyl-α-benzylacetoacetate | 62.6%[4] |

Note: The yields for sequential dialkylation can vary and are often not explicitly reported as a two-step process from the unsubstituted ester in single literature sources. The data presented provides examples of both mono- and dialkylation.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-pentanone from Ethyl Acetoacetate

This protocol outlines the general steps for the sequential dialkylation of ethyl acetoacetate to produce 3-methyl-2-pentanone. The same principles apply to the alkylation of this compound with a different alkyl halide.[5]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (absolute)

-

Ethyl bromide (EtBr)

-

Methyl iodide (MeI)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

Step 1: First Alkylation (Ethylation)

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

Add ethyl acetoacetate dropwise to the stirred solution.

-

After the addition is complete, add ethyl bromide dropwise.

-

Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to obtain crude this compound.

Step 2: Second Alkylation (Methylation)

-

To a fresh solution of sodium ethoxide in absolute ethanol, add the crude this compound obtained from Step 1.

-

Add methyl iodide dropwise to the stirred solution.

-

Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Follow the workup procedure described in Step 1 (points 5-7) to isolate the crude ethyl 2-ethyl-2-methylacetoacetate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude dialkylated ester, add a dilute solution of aqueous acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Cool the reaction mixture and extract the ketone product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 3-methyl-2-pentanone by distillation.

Protocol 2: General Procedure for the Alkylation of an α-Substituted Ethyl Acetoacetate

This protocol provides a general method for the second alkylation step, starting from a monosubstituted derivative like this compound.

Materials:

-

This compound

-

Sodium ethoxide or a stronger base like potassium tert-butoxide

-

Appropriate alkyl halide (R-X)

-

Anhydrous solvent (e.g., ethanol, THF, or DMF)

-

Reagents for workup and purification as described in Protocol 1.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the base in the chosen anhydrous solvent. For less reactive alkyl halides, a stronger base like potassium tert-butoxide may be preferred.

-

Cool the solution in an ice bath and add the this compound dropwise with stirring.

-

After the addition is complete, allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Add the desired alkyl halide dropwise at a rate that maintains the reaction temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitoring by TLC). Gentle heating may be required for less reactive alkyl halides.

-

Quench the reaction by carefully adding water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude dialkylated product.

-

The crude product can then be subjected to hydrolysis and decarboxylation as described in Protocol 1, Step 3.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel based on the specific reactivity of the substrates and the scale of the reaction. Appropriate safety precautions must be taken at all times.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 4. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

- 5. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

Application Notes: Synthesis of Ethyl 2-ethylacetoacetate via Acetoacetic Ester Synthesis

Introduction

Ethyl 2-ethylacetoacetate is a versatile β-keto ester intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds. Its synthesis is a classic illustration of the Acetoacetic Ester Synthesis, a powerful method for preparing α-substituted and α,α-disubstituted ketones. This process occurs in two primary stages:

-

Claisen Condensation: The self-condensation of two ethyl acetate (B1210297) molecules in the presence of a strong base, such as sodium ethoxide, to form the parent β-keto ester, ethyl acetoacetate (B1235776).

-

Alkylation: The selective C-alkylation of the ethyl acetoacetate enolate with an ethyl halide to introduce the second ethyl group at the α-carbon.

The high acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11) allows for easy formation of a resonance-stabilized enolate, which acts as a soft nucleophile in a subsequent SN2 reaction.[1] This two-step sequence provides a reliable and high-yield pathway to the target compound.

Reaction Mechanisms

The overall synthesis proceeds through two distinct mechanistic pathways as illustrated below.

Part 1: Claisen Condensation for Ethyl Acetoacetate Synthesis

The mechanism begins with the deprotonation of an enolizable ester, ethyl acetate, by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ethyl acetate molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields ethyl acetoacetate. The reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting ester.[2]

Part 2: Alkylation of Ethyl Acetoacetate

In the second stage, ethyl acetoacetate is deprotonated again by sodium ethoxide at the acidic α-carbon to form its corresponding enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to form the final product, this compound.[3][4]

Experimental Protocols

The following protocols provide a representative methodology for the two-stage synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl Acetoacetate

This procedure is adapted from optimized Claisen condensation conditions.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Reagent Preparation: In the flask, prepare sodium ethoxide by cautiously adding metallic sodium (0.1 mol) in small pieces to absolute ethanol (B145695) (0.1 mol) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: Add dry ethyl acetate (0.2 mol) to the freshly prepared sodium ethoxide solution.

-

Reflux: Heat the reaction mixture to reflux at approximately 82°C. Maintain reflux with stirring for 2 hours.[5]

-

Work-up: Cool the reaction mixture to room temperature. Acidify the mixture by slowly adding 50% aqueous acetic acid until it is slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Add saturated sodium chloride solution to facilitate layer separation. Separate the organic layer.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethyl acetate by distillation under atmospheric pressure. The crude ethyl acetoacetate is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This procedure is adapted from the standard alkylation method for ethyl acetoacetate.[4]

-

Apparatus Setup: Assemble a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel.

-

Base Preparation: In the flask, dissolve metallic sodium (1.0 g-atom) in absolute ethanol (1.0 L) to prepare the sodium ethoxide base.

-

Enolate Formation: After all the sodium has dissolved, add ethyl acetoacetate (1.0 mol) to the solution.

-

Alkylation: Heat the solution to a gentle boil. From the dropping funnel, add ethyl bromide (1.1 mol) over approximately two hours while maintaining reflux and stirring.

-

Reaction Completion: Continue to reflux the mixture until it becomes neutral or only faintly alkaline to litmus (B1172312) paper (typically 4-6 hours).

-

Isolation: Distill off the majority of the ethanol solvent from a steam bath. Allow the residue to cool, then add approximately 1 L of water to dissolve the precipitated sodium bromide.

-

Extraction and Purification: Separate the upper ester layer. Wash the crude product with water, dry it over anhydrous calcium chloride, and purify by fractional distillation under reduced pressure. The fraction boiling at 112–117°C/16 mmHg corresponds to the pure product.[4]

Data Presentation

Table 1: Reaction Parameters and Typical Yields

| Stage | Key Reactants | Base / Catalyst | Molar Ratio (Reactant:Base) | Temperature (°C) | Time (h) | Yield (%) |

| Claisen Condensation | Ethyl Acetate, Ethanol | Sodium | 2:1 (EtOAc:NaOEt) | 82 | 2 | ~91%[5] |

| Alkylation | Ethyl Acetoacetate, Ethyl Bromide | Sodium Ethoxide | 1:1 (EAA:NaOEt) | Reflux (~78°C) | 4-6 | 69-72%[4] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Appearance | Colorless to pale yellow liquid[6] |

| Boiling Point | 187-189 °C @ 743 mmHg[7] |

| Density | 0.981 g/mL @ 25 °C[7] |

| Refractive Index (n20/D) | 1.421 - 1.422[7][8] |

| Solubility | Slightly soluble in water; soluble in organic solvents[6] |

| ¹H NMR | Data available in chemical databases. |

| ¹³C NMR | Data available in chemical databases. |

| IR Spectrum | Data available in chemical databases.[2] |

References

- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

Application Notes and Protocols for the Use of Ethyl 2-ethylacetoacetate in Pharmaceutical Intermediate Synthesis

Introduction